molecular formula C10H15ClN2O B2629859 N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride CAS No. 2551119-49-2

N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride

Cat. No.: B2629859
CAS No.: 2551119-49-2
M. Wt: 214.69
InChI Key: HTWXFOHEHQWJQZ-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride is a chemical compound that belongs to the class of amides. It is characterized by the presence of an aminoethyl group and a methyl group attached to the benzamide structure. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride typically involves the reaction of N-methylbenzamide with 2-aminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using advanced separation techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or amines.

Scientific Research Applications

N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride can be compared with other similar compounds, such as:

    N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Used in the synthesis of silatranes and has applications in materials science.

    N-(2-Aminoethyl)-1-aziridineethanamine: An experimental ACE2 inhibitor with potential therapeutic applications.

    N-(2-Aminoethyl)-glycine: A component of peptide nucleic acids used in genetic research.

The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

N-(2-aminoethyl)-N-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-12(8-7-11)10(13)9-5-3-2-4-6-9;/h2-6H,7-8,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWXFOHEHQWJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C(=O)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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